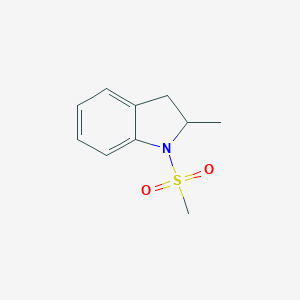

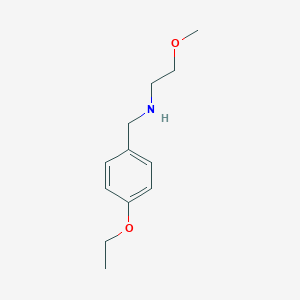

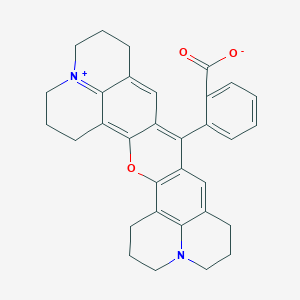

![molecular formula C18H14N4O B183199 5-苄基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮 CAS No. 75263-95-5](/img/structure/B183199.png)

5-苄基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

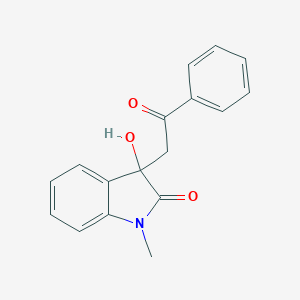

“5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound with the molecular formula C18H14N4O. It has an average mass of 302.330 Da and a monoisotopic mass of 302.116760 Da .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in several studies . These compounds were synthesized to promote the discovery and development of new fungicides with novel scaffolds or modes of action .Molecular Structure Analysis

The molecular structure of “5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is complex, with multiple ring structures and functional groups . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 518.1±52.0 °C at 760 mmHg, and a flash point of 267.1±30.7 °C. It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .科学研究应用

抗菌和抗真菌活性

一项研究描述了具有抗菌活性的吡唑并[3,4-d]嘧啶的合成。这些化合物是通过芳基乙酰基氨基衍生物与水合肼反应合成的,与标准抗生素相比,一些合成的化合物表现出显着的体外抗菌活性 (Abdel-Gawad 等,2003)。

抗炎特性

另一项研究集中在吡唑并[1,5-a]嘧啶上,探索它们的抗炎特性。对母体化合物的修饰显示出抗炎活性的差异,其中一个衍生物表现出显着的疗效和比传统药物更好的治疗指数,同时也不具有致溃疡活性 (Auzzi 等,1983)。

抗癌和抗 5-脂氧合酶剂

合成了一系列新型吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估了它们的细胞毒性和 5-脂氧合酶抑制活性。这些化合物对癌细胞系表现出不同程度的活性,并且还探索了它们作为抗 5-脂氧合酶剂的潜力,并讨论了构效关系 (SAR) (Rahmouni 等,2016)。

COX-2 选择性抑制剂

对吡唑并[3,4-d]嘧啶衍生物的研究突出了它们作为 COX-2 选择性抑制剂的潜力。制备了一组这些化合物,与标准药物相比,它们对 COX-2 表现出优异的抑制特性。分子建模研究支持了生物学发现,表明这些衍生物是潜在的抗炎剂 (Raffa 等,2009)。

合成和表征

讨论了新型基于吡唑和嘧啶的衍生物的合成和表征,用于艾滋病化疗的潜在应用。本研究强调了这些杂环化合物的合成方法和潜在药理应用 (Ajani 等,2019)。

未来方向

The future directions for research on “5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” could include further modification of the compound to enhance its antifungal activity . Additionally, more detailed studies on its mechanism of action and potential applications in other fields could be beneficial.

属性

IUPAC Name |

5-benzyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-18-16-11-20-22(15-9-5-2-6-10-15)17(16)19-13-21(18)12-14-7-3-1-4-8-14/h1-11,13H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOCEOYWSCCVOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00996732 |

Source

|

| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

CAS RN |

75263-95-5 |

Source

|

| Record name | 1H-Pyrazolo(3,4-d)pyrimidin-4-one, 4,5-dihydro-5-benzyl-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075263955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00996732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

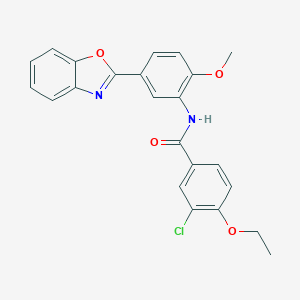

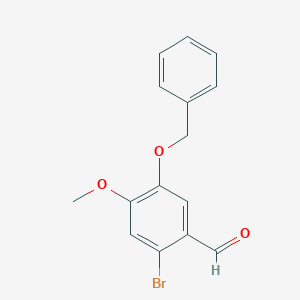

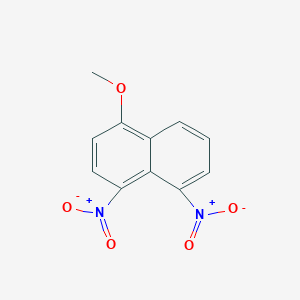

![N-[(2-methoxyphenyl)methyl]-4-methylaniline](/img/structure/B183131.png)